molecular formula C13H11ClO2 B6380878 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1261904-62-4

3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%

Cat. No. B6380878
CAS RN: 1261904-62-4
M. Wt: 234.68 g/mol
InChI Key: PSWRCLNFWWKRFC-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (3C5HMPP) is a synthetic compound of phenol, an aromatic organic compound. It is composed of one phenol group and one chlorine atom, and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3C5HMPP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a biological probe for studying enzyme kinetics and protein-ligand interactions.

Mechanism of Action

3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is an aromatic compound, meaning that it has a ring structure with alternating single and double bonds. The chlorine atom in 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% acts as an electron-withdrawing group, stabilizing the molecule and making it more reactive. This increased reactivity makes 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% a useful reagent in organic synthesis and a useful probe for studying enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to have antioxidant activity in vitro, indicating that it may have the potential to protect cells from oxidative stress. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its low cost, high purity, and wide range of applications. However, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is a highly reactive compound and can be toxic if handled improperly. Care should be taken when handling 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments to ensure safety.

Future Directions

Future research on 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% could focus on exploring its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Additionally, further research could be done to investigate the potential toxicity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% and to develop methods for its safe handling in laboratory experiments. Finally, research could be done to explore the potential applications of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Synthesis Methods

3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is typically synthesized through the reaction of 4-hydroxybenzaldehyde with thionyl chloride, followed by the reaction of the resulting chloroformate with sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields a 95% pure sample of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%.

Scientific Research Applications

3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a probe for studying enzyme kinetics and protein-ligand interactions. It has also been used in the synthesis of several important pharmaceuticals, dyes, and other organic compounds. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of toxicity associated with certain environmental pollutants.

properties

IUPAC Name

3-chloro-5-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWRCLNFWWKRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685882
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-hydroxymethylphenyl)phenol

CAS RN

1261904-62-4
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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